Atractylenolide-II

Description

Origin and Contextual Significance

The relevance of Atractylenolide-II in scientific research is deeply rooted in its natural origins and historical use in traditional therapeutic practices.

In traditional Chinese medicine (TCM), the rhizome of Atractylodes macrocephala has a long history of use for various conditions. nih.gov It has been traditionally prescribed for the treatment of gastrointestinal dysfunction, edema, and to prevent abnormal fetal movement. nih.govnih.gov The herb is also utilized in managing splenic asthenia and anorexia. nih.gov Its application in TCM extends to addressing breast cancer recurrence and metastasis, highlighting its historical significance in treating complex diseases. nih.govtandfonline.com The use of "jutsu," a preparation from Atractylodes rhizomes, for anti-inflammatory purposes is also documented in Oriental medicine. chemfaces.com

Beyond Atractylodes macrocephala, this compound has also been identified in other plants such as Datura metel and has been reported in organisms like Codonopsis pilosula and Chloranthus henryi. caymanchem.comnih.gov

Chemically, this compound is classified as a sesquiterpenoid, specifically a sesquiterpene lactone. ontosight.ainih.govmedchemexpress.com Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units, giving them a 15-carbon skeleton (C15). caymanchem.com this compound belongs to the eudesmane-type sesquiterpenoids, characterized by a specific bicyclic carbon framework. jst.go.jptandfonline.com Its structure features a lactone ring, which is a cyclic ester, and this functional group is crucial for its biological activities. ontosight.ai The molecular formula of this compound is C₁₅H₂₀O₂. caymanchem.comchemscene.com

| Chemical Identifier | Value |

| CAS Number | 73069-14-4 chemfaces.comcaymanchem.comchemscene.comsigmaaldrich.com |

| Molecular Formula | C₁₅H₂₀O₂ caymanchem.comchemscene.com |

| Molecular Weight | 232.32 g/mol chemscene.comsigmaaldrich.com |

| Synonyms | Asterolide, 2-Atractylenolide selleckchem.comchemscene.com |

| InChI Key | OQYBLUDOOFOBPO-KCQAQPDRSA-N caymanchem.comsigmaaldrich.com |

Current Landscape and Future Perspectives in this compound Research

The transition of this compound from a component of traditional remedies to a subject of modern scientific inquiry has unveiled a wide spectrum of biological activities. Current research is focused on elucidating the mechanisms behind these effects, which opens up promising avenues for future investigation.

Research over the past two decades has demonstrated that this compound exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, neuroprotective, and antioxidant activities. researchgate.netnih.govmedchemexpress.com

Detailed Research Findings:

Anti-inflammatory Activity: Studies have shown that this compound can inhibit the production of pro-inflammatory mediators. chemfaces.comontosight.ai For instance, it has been observed to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells. caymanchem.com

Anti-cancer Activity: A significant body of research has focused on the anti-cancer properties of this compound. researchgate.nettandfonline.com It has been shown to inhibit the proliferation of various cancer cell lines, including human gastric carcinoma, melanoma, and prostate cancer cells. nih.govcaymanchem.commedchemexpress.com The mechanisms often involve inducing cell cycle arrest and apoptosis. nih.govmedchemexpress.com For example, it can induce G1 phase cell cycle arrest in B16 melanoma cells and has been shown to modulate signaling pathways such as the STAT3, Akt/ERK, and JNK/ERK-Nrf2-ARE pathways. nih.govnih.govmedchemexpress.com

Neuroprotective Effects: this compound has demonstrated protective effects on nerve cells, suggesting its potential in the context of neurodegenerative diseases. researchgate.netmedchemexpress.com

Other Biological Activities: Research has also pointed towards its role in ameliorating myocardial fibrosis and oxidative stress. researchgate.netmedchemexpress.com It has also been investigated for its potential to regulate blood glucose and lipid metabolism. researchgate.net

| Reported Biological Activity | Cell Line/Model | Observed Effect | Relevant Signaling Pathway |

| Anti-cancer | B16 and A375 melanoma cells | Inhibits proliferation, induces apoptosis and G1 cell cycle arrest. medchemexpress.com | STAT3 signaling pathway. medchemexpress.com |

| Anti-cancer | HGC-27 and AGS gastric carcinoma cells | Inhibits cell proliferation and motility, induces apoptosis. nih.gov | Akt/ERK signaling pathway. nih.gov |

| Anti-cancer | DU145 and LNCaP prostate cancer cells | Inhibits proliferation, halts cell cycle at G2/M phase, induces apoptosis. caymanchem.com | AR and JAK2/STAT3 signaling pathways. nih.gov |

| Anti-inflammatory | RAW 264.7 cells | Inhibits LPS-induced nitric oxide (NO) production. caymanchem.com | |

| Antioxidant | MCF 10A cells | Increases Nrf2 expression and nuclear translocation. nih.gov | JNK/ERK-Nrf2-ARE pathway. nih.gov |

| Neuroprotective | SH-SY5Y cells | Protective effect against MPP⁺ induced toxicity. medchemexpress.com |

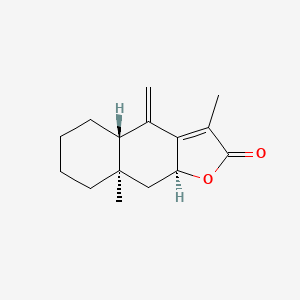

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(4aS,8aR,9aS)-3,8a-dimethyl-4-methylidene-5,6,7,8,9,9a-hexahydro-4aH-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O2/c1-9-11-6-4-5-7-15(11,3)8-12-13(9)10(2)14(16)17-12/h11-12H,1,4-8H2,2-3H3/t11-,12+,15-/m1/s1 |

InChI Key |

WVOSZPPZKISKDJ-TYNCELHUSA-N |

Isomeric SMILES |

CC1=C2[C@H](C[C@]3(CCCC[C@@H]3C2=C)C)OC1=O |

Canonical SMILES |

CC1=C2C(CC3(CCCCC3C2=C)C)OC1=O |

Origin of Product |

United States |

Biosynthetic Pathways and Chemical Interrelationships of Atractylenolides

Elucidation of Atractylenolide-II Biosynthesis

The biosynthesis of this compound, a prominent sesquiterpenoid lactone found in Atractylodes rhizomes, is a complex process believed to originate from the precursor compound, atractylone. researchgate.netmaxapress.com Atractylone itself is a sesquiterpenoid that serves as a key intermediate in the formation of various atractylenolides. researchgate.net The transformation from atractylone to the family of atractylenolides, including this compound, involves oxidative processes. nih.gov

Research suggests that cytochrome P450 (CYP450) enzymes play a crucial role in these biosynthetic steps. acs.orgakjournals.com These heme-containing monooxygenases are known to catalyze a wide array of oxidative reactions in plants, including the hydroxylation and subsequent cyclization reactions necessary to form the characteristic lactone ring of atractylenolides. acs.orgresearchgate.net While the precise enzymatic steps and the specific P450 enzymes involved in the direct conversion to this compound are still under detailed investigation, the prevailing hypothesis points to a series of oxidative modifications of the atractylone skeleton. researchgate.netnih.gov The formation of this compound is part of a broader biosynthetic network that also produces Atractylenolide-I and Atractylenolide-III from the same precursor. maxapress.com

Oxidative Transformation and Interconversion Mechanisms Among Atractylenolides I, II, and III

The three primary atractylenolides—I, II, and III—share a common tricyclic structure and are chemically interconvertible under certain conditions. nih.gov This dynamic relationship is largely governed by oxidation and dehydration reactions.

This compound can be oxidized to form Atractylenolide-III. akjournals.comnih.gov Conversely, Atractylenolide-III, which is noted to be less stable, can undergo dehydration to yield this compound. nih.govsmolecule.com This dehydration of Atractylenolide-III to this compound can be facilitated in the presence of hydrochloric acid and ethanol. smolecule.commdpi.com Additionally, Atractylenolide-III can be dehydrated to form Atractylenolide-I. nih.gov Another key transformation involves the hydroxylation of the hydrogen atom at carbon 7 in Atractylenolide-I to produce Atractylenolide-III. nih.govsmolecule.com

The role of oxidative enzymes, particularly cytochrome P450, in these interconversions has been explored using biomimetic models. acs.org Studies utilizing a biomimetic cytochrome P450 model, specifically an iron(IV)-oxo porphyrin π-cation radical species, have provided mechanistic insights into the oxidative transformation of this compound. acs.orgacs.org These experiments support a mechanism involving hydrogen atom abstraction from the this compound molecule, followed by an "oxygen rebound" step to complete the hydroxylation, yielding other atractylenolides like Atractylenolide-III. acs.orgrsc.org This biomimetic oxidation provides strong evidence for the involvement of CYP450 enzymes in the natural biosynthetic and metabolic pathways of these compounds within the plant. acs.org

Table 1: Interconversion Reactions of Atractylenolides

| Starting Compound | Reaction Type | Product | Notes |

|---|---|---|---|

| This compound | Oxidation | Atractylenolide-III | This conversion is often enzyme-mediated, likely by CYP450. akjournals.comnih.gov |

| Atractylenolide-III | Dehydration | This compound | Can occur under acidic conditions or due to inherent instability. nih.govsmolecule.com |

| Atractylenolide-I | Hydroxylation (at C7) | Atractylenolide-III | Involves the replacement of a hydrogen atom with a hydroxyl group. nih.govsmolecule.com |

| Atractylenolide-III | Dehydration | Atractylenolide-I | Another potential dehydration pathway for Atractylenolide-III. nih.gov |

Structural Elucidation and Characterization of this compound Analogues and Metabolites

Several analogues and metabolites of this compound have been isolated from Atractylodes macrocephala, expanding the family of known eudesmane-type sesquiterpenoids. jst.go.jp The structural determination of these compounds has been accomplished through a combination of advanced spectroscopic techniques.

Among the identified analogues are 13-hydroxyl-atractylenolide II and 4-ketone-atractylenolide III. mdpi.comjst.go.jp The structures of these new compounds were elucidated by comprehensive analysis of their spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). jst.go.jp For instance, the structure of 13-hydroxyl-atractylenolide II was determined by analyzing its ¹H- and ¹³C-NMR spectra, with assignments confirmed using Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. jst.go.jp The absolute configuration of such analogues is often confirmed using circular dichroism (CD) spectroscopy. jst.go.jp

Other related compounds isolated from Atractylodes species include biatractylenolide II, atractylenolactam, atractylenolide IV, and atractylenolide V. mdpi.commdpi.commdpi.com The characterization of these molecules relies on comparing their spectral data (NMR, MS) with those of known compounds and employing detailed 2D NMR techniques to establish connectivity and relative stereochemistry. jst.go.jpmdpi.com High-resolution electrospray ionization mass spectrometry (HRESIMS) is crucial for determining the molecular formula of these compounds. mdpi.com

Table 2: Selected Analogues and Metabolites of this compound

| Compound Name | Structural Feature | Source Organism | Key Characterization Methods |

|---|---|---|---|

| 13-hydroxyl-atractylenolide II | Hydroxyl group at C-13 | Atractylodes macrocephala jst.go.jp | NMR, MS, Circular Dichroism jst.go.jp |

| 4-ketone-atractylenolide III | Ketone group at C-4 | Atractylodes macrocephala jst.go.jp | NMR, MS, Circular Dichroism jst.go.jp |

| Biatractylenolide II | A bisesquiterpenoid lactone | Atractylodes macrocephala mdpi.com | NMR, MS mdpi.com |

| Atractylenolactam | Lactam ring instead of a lactone | Atractylodes macrocephala jst.go.jp | NMR, MS jst.go.jp |

| 8β-methoxyatractylenolide | Methoxy group at C-8 | Atractylodes macrocephala jst.go.jp | NMR, MS jst.go.jp |

Mechanistic Investigations of Atractylenolide Ii S Biological Activities

Anti-Oncogenic Mechanisms of Atractylenolide-II

This compound's anti-cancer activity is primarily attributed to its capacity to halt the proliferation of cancer cells and induce programmed cell death. nih.govnih.gov These effects are achieved through the intricate regulation of cell cycle checkpoints and the activation of apoptotic pathways.

Regulation of Cell Cycle Progression

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases. This disruption prevents the uncontrolled division that characterizes tumor growth.

In certain cancer cell lines, such as B16 melanoma cells, this compound induces cell cycle arrest at the G1 phase. nih.govchemsrc.commedchemexpress.com This arrest is associated with the modulation of key regulatory proteins. Specifically, treatment with AT-II leads to a decrease in the expression of Cyclin-dependent kinase 2 (Cdk2). nih.govchemsrc.com Concurrently, the expression of cyclin-dependent kinase inhibitors p21 and p27 is increased. nih.govchemsrc.com These proteins act as brakes on the cell cycle, and their upregulation by AT-II effectively halts the transition from the G1 to the S phase. spandidos-publications.com This G1 arrest is also linked to the activation of p38 and the inactivation of the ERK and Akt signaling pathways. mdpi.comnih.gov

Table 1: Effect of this compound on G1 Phase Regulatory Proteins in B16 Melanoma Cells

| Protein | Effect of AT-II Treatment | Implication |

|---|---|---|

| Cdk2 | Decreased expression nih.govchemsrc.com | Inhibits G1/S phase transition |

| p21 | Increased expression nih.govchemsrc.com | Halts cell cycle progression |

| p27 | Increased expression nih.govchemsrc.com | Halts cell cycle progression |

| p-Akt | Decreased expression nih.govchemsrc.com | Inhibits pro-survival signaling |

| p-ERK | Decreased expression nih.govchemsrc.com | Inhibits proliferation signaling |

| p-p38 | Increased expression nih.govchemsrc.com | Promotes anti-proliferative signals |

This table summarizes the observed changes in key proteins involved in G1 phase cell cycle regulation following treatment with this compound.

In other cancer types, including prostate and breast cancer cells, this compound has been found to induce cell cycle arrest at the G2/M phase. nih.govoaepublish.comcaymanchem.comprimescholars.com This effect is primarily mediated through the inhibition of the CDK1/cyclin B complex. nih.gov AT-II treatment leads to a down-regulation of both Cyclin B1 and CDK1 protein expression. nih.gov The overexpression of the p21 protein, stimulated by AT-II, is a key driver of this inhibition, ultimately leading to the arrest of cells in the G2/M phase. nih.gov Studies in DU145 and LNCaP prostate cancer cells have demonstrated a significant increase in the percentage of cells in the G2/M phase following AT-II treatment. nih.govmdpi.com

Table 2: this compound Induced G2/M Arrest in Prostate Cancer Cells

| Cell Line | AT-II Concentration | Percentage of Cells in G2/M Phase (Mean ± SD) |

|---|---|---|

| DU145 | 0 µM | 6.77 ± 1.62 |

| 50 µM | 55.76 ± 2.67 | |

| 100 µM | 64.56 ± 1.62 | |

| LNCaP | 0 µM | 1.46 ± 2.12 |

| 50 µM | 40.53 ± 2.72 | |

| 100 µM | 62.44 ± 1.70 |

Data from a study on DU145 and LNCaP prostate cancer cells treated with this compound for 24 hours. nih.gov

Induction of Apoptosis in Cancer Cell Lines

Beyond halting cell cycle progression, this compound actively induces apoptosis, or programmed cell death, in a variety of cancer cells. This is a critical mechanism for eliminating malignant cells.

A key mechanism through which this compound induces apoptosis is by modulating the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family. mdpi.comnih.gov Research has consistently shown that AT-II treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 in various cancer cell lines, including gastric, prostate, and endometrial cancer cells. mdpi.comnih.govmdpi.com This shift results in an increased Bax/Bcl-2 ratio, which is a critical determinant for initiating the mitochondrial or intrinsic pathway of apoptosis. nih.gov The altered ratio disrupts the mitochondrial membrane, leading to the release of cytochrome C into the cytoplasm, a key event that triggers the downstream apoptotic cascade. nih.govmdpi.com This mitochondrial-dependent pathway has been identified as a primary route for AT-II-induced apoptosis. nih.gov

The initiation of the apoptotic process by this compound culminates in the activation of a cascade of enzymes known as caspases. Following the release of cytochrome C, caspase-9, an initiator caspase in the intrinsic pathway, is activated. nih.gov Activated caspase-9 then proceeds to cleave and activate effector caspases, most notably caspase-3. nih.gov The activation of caspase-3 is a central event in apoptosis, as it is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptotic cell death. nih.gov Studies have demonstrated the activation of both caspase-9 and caspase-3 in response to AT-II treatment in prostate cancer cells. nih.govmdpi.com Furthermore, in some cancer cell models like B16 melanoma cells, this compound has also been shown to activate caspase-8, an initiator caspase typically associated with the extrinsic or death receptor pathway, suggesting that AT-II may engage multiple apoptotic pathways. nih.govchemsrc.com The activation of caspase-3 leads to the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.comnih.gov

Role of Reactive Oxygen Species (ROS)-Mediated Apoptosis and Mitochondrial Dysfunction

This compound has been shown to induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS) and causing mitochondrial dysfunction. In prostate cancer cells, treatment with a formula containing this compound led to an increase in intracellular ROS levels and a disruption of the mitochondrial membrane potential. nih.govnih.gov This disruption leads to the release of cytochrome c from the mitochondria, a key event in initiating the apoptotic cascade. researchgate.netfrontiersin.org The subsequent activation of apoptotic markers such as cleaved PARP confirms the induction of programmed cell death. researchgate.netfrontiersin.org This process is further supported by the downregulation of pro-survival proteins like Bcl-2. researchgate.netfrontiersin.org Studies on colorectal cancer cells have also indicated that similar compounds can induce intrinsic apoptosis characterized by the dissipation of mitochondrial membrane potential and activation of Bax. frontiersin.org This body of evidence highlights the crucial role of ROS-mediated mitochondrial dysfunction in the apoptotic activity of this compound. nih.govnih.govfrontiersin.org

Suppression of Cancer Cell Proliferation and Viability Across Diverse Tumor Types

This compound exhibits broad-spectrum anti-proliferative and cytotoxic effects against various cancer cell lines. mdpi.commdpi.com Research has demonstrated its ability to significantly inhibit the viability of gastric, prostate, and melanoma cancer cells by promoting apoptosis. researchgate.net For instance, in human gastric carcinoma cells (HGC-27 and AGS), this compound treatment led to a dose- and time-dependent inhibition of cell growth. nih.gov Similarly, it has been shown to suppress the proliferation of endometrial cancer cells (RL95-2 and AN3CA) in a dose- and time-dependent manner. mdpi.com

Table 1: Effect of this compound on Cancer Cell Proliferation and Viability

| Cancer Type | Cell Line(s) | Key Findings |

|---|---|---|

| Gastric Cancer | HGC-27, AGS | Dose- and time-dependent inhibition of cell viability. nih.gov |

| Endometrial Cancer | RL95-2, AN3CA | Significantly suppressed cell proliferation and viability. mdpi.com |

| Colorectal Cancer | HT29, HCT15 | Inhibited cell growth. nih.gov |

| Prostate Cancer | DU145, LNCaP | Inhibited cell proliferation and induced apoptosis. mdpi.com |

| Melanoma | B16 | Inhibited cell proliferation. mdpi.comresearchgate.net |

| Lung Cancer | A549 | Inhibited tumor growth in vivo. tandfonline.com |

Inhibition of Cancer Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. This compound has demonstrated a significant capacity to inhibit these processes in various cancer models.

In human gastric carcinoma cells, this compound was found to inhibit cell motility in a concentration- and time-dependent manner. nih.gov Similarly, in colorectal cancer cells (HT29 and HCT15), treatment with this compound, both alone and in combination with interferon-γ, significantly inhibited cell migration and invasion. nih.gov This inhibition was associated with the downregulation of migration-associated genes and proteins, including MMP2, MMP9, and N-cadherin, while increasing the expression of E-cadherin. nih.gov

Furthermore, research on lung cancer has shown that this compound can inhibit the metastasis of lung cancer cells by targeting tumor-associated macrophages. tandfonline.com In prostate cancer cells, an extract containing this compound was shown to inhibit cell migration, which was linked to the reversal of the epithelial-mesenchymal transition (EMT) phenotype. frontiersin.org This was evidenced by an increase in E-cadherin and a decrease in N-cadherin, Snail, and TGF-β levels. frontiersin.org

Table 2: Effect of this compound on Cancer Cell Migration and Invasion

| Cancer Type | Cell Line(s) | Key Findings |

|---|---|---|

| Gastric Cancer | HGC-27, AGS | Inhibited cell motility in a dose- and time-dependent manner. nih.gov |

| Colorectal Cancer | HT29, HCT15 | Significantly inhibited migration and invasion; modulated migration-related proteins. nih.gov |

| Lung Cancer | A549 | Inhibited metastasis by affecting tumor-associated macrophages. tandfonline.com |

| Prostate Cancer | PC3, DU145 | Inhibited cell migration and reversed EMT. frontiersin.org |

Elucidation of Molecular Signaling Pathway Interactions

The anti-cancer effects of this compound are underpinned by its interaction with several key molecular signaling pathways that are often dysregulated in cancer.

The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation, and its over-activation is implicated in numerous cancers. nih.gov this compound has been identified as an inhibitor of this pathway. mdpi.com

In prostate cancer cells, this compound was found to induce apoptosis by inhibiting the JAK2/STAT3 signaling pathway. mdpi.com It was shown to inhibit the phosphorylation of both JAK2 and STAT3 in DU145 and LNCaP prostate cancer cells. mdpi.comresearchgate.net This inhibition of STAT3 activation is a key mechanism behind the compound's anti-tumor effects in this cancer type. mdpi.com Similarly, in melanoma cells, atractylenolides have been reported to inhibit the phosphorylation of JAK2 and STAT3. nih.gov The anti-cancer activity of atractylenolides, including this compound, has been attributed in part to their influence on the JAK2/STAT3 signaling pathway. mdpi.comresearchgate.net

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial pathway involved in cell survival, growth, and proliferation, and its aberrant activation is common in cancer. This compound has been shown to modulate this pathway to exert its anti-cancer effects. mdpi.com

In human gastric cancer cells, this compound-induced apoptosis was associated with the downregulation of phosphorylated Akt (p-Akt), indicating an inhibition of the PI3K/Akt pathway. nih.gov The compound's ability to inhibit cell proliferation and motility in these cells was also linked to the inactivation of this pathway. mdpi.comnih.gov Furthermore, in prostate cancer, this compound was found to drive the phosphorylation of JAK2, which in turn can influence the PI3K/Akt pathway. mdpi.com Studies on other atractylenolides have also highlighted the inhibition of the PI3K/Akt/mTOR pathway in ovarian cancer cells. frontiersin.org

The Ras/ERK (extracellular signal-regulated kinase) pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, plays a central role in regulating cell proliferation, differentiation, and survival. nih.gov this compound has been found to inhibit this pathway in several cancer types. mdpi.com

In human gastric carcinoma cells, this compound treatment resulted in decreased levels of phosphorylated ERK (p-ERK), suggesting an inactivation of the Ras/ERK pathway. nih.gov This inhibition was linked to the compound's anti-proliferative and pro-apoptotic effects. mdpi.comnih.gov In endometrial cancer, this compound was found to suppress cell proliferation and induce apoptosis by inactivating the ERK signaling pathway. mdpi.com The anti-cancer function of this compound in this context was associated with blocking the PADI3-ERK signaling pathway. mdpi.com Additionally, in melanoma cells, this compound has been shown to suppress the Ras/ERK signaling pathway. mdpi.com

JNK/ERK-Nrf2-ARE Signaling Pathway Activation

This compound has been identified as a potential activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative and inflammatory stress. nih.govnih.gov Studies have shown that this compound can significantly increase the expression and nuclear translocation of Nrf2. nih.govnih.gov This activation leads to the subsequent upregulation of downstream detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govsci-hub.se

The activation of the Nrf2-ARE pathway by this compound is mediated through the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways. nih.govnih.gov Research indicates that this compound treatment leads to the phosphorylation of JNK and ERK, which in turn facilitates the release and nuclear translocation of Nrf2. nih.gov This mechanism was observed in human mammary epithelial MCF 10A cells, where this compound decreased 17β-Estradiol-induced malignant transformation. nih.govnih.gov Furthermore, in a rat model, this compound reduced N-Nitroso-N-methylurea-induced mammary tumor incidence and volume by activating this pathway and reducing inflammation and oxidative stress. nih.govnih.gov

LncRNA XIST/miR-30a-5p/ROR1 Signaling Pathway Disruption

In the context of colorectal cancer, this compound has been shown to reverse chemoresistance by disrupting the long non-coding RNA (lncRNA) XIST/microRNA-30a-5p (miR-30a-5p)/Receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) signaling axis. nih.govnih.gov In colorectal cancer tissues, the expression of XIST and ROR1 is upregulated, while miR-30a-5p is downregulated. nih.govnih.gov This expression pattern is associated with increased cancer cell viability and proliferation in the presence of chemotherapeutic drugs. nih.govnih.gov

This compound treatment can alter the expression of these molecules, thereby increasing the chemosensitivity of colorectal cancer cells. nih.govnih.gov Mechanistically, XIST directly targets miR-30a-5p, and ROR1 is a target of miR-30a-5p. nih.govnih.gov By modulating this axis, this compound was found to decrease the viability and proliferation of colorectal cancer cells, suggesting its potential to improve the efficacy of chemotherapy. nih.govnih.gov

Androgen Receptor (AR) Signaling Pathway Inhibition

This compound has demonstrated the ability to induce apoptosis in prostate cancer cells by inhibiting the androgen receptor (AR) signaling pathway. nih.govnih.gov This is particularly relevant as androgen signaling is a key driver in the initial stages of prostate cancer. nih.gov In LNCaP prostate cancer cells, which express AR, this compound treatment led to the inhibition of AR expression. nih.gov

This inhibition of AR is associated with the overexpression of the Protein Inhibitor of Activated STAT-1 (PIAS1). nih.gov Further experiments showed that transfection with a PIAS1 reporter restored AR expression in the presence of this compound, confirming the regulatory relationship. nih.gov The induction of apoptosis in both DU145 (AR-null) and LNCaP cells by this compound was also linked to the repression of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, suggesting a multi-faceted mechanism of action in prostate cancer. nih.govnih.gov

TRAF6/NF-κB Signaling Pathway Inactivation

This compound has been found to regulate the proliferation, ferroptosis, and immune escape of hepatocellular carcinoma (HCC) cells by inactivating the TNF receptor-associated factor 6 (TRAF6)/nuclear factor-kappa B (NF-κB) pathway. nih.gov In Hep3B and Huh7 HCC cell lines, this compound treatment downregulated the protein levels of TRAF6, as well as the phosphorylated forms of p65 (a subunit of NF-κB) and IκBα (an inhibitor of NF-κB). nih.gov

Overexpression of TRAF6 was able to rescue the effects of this compound, reversing its impact on cell proliferation, ferroptosis, and immune escape in Hep3B cells. nih.gov In a mouse model, this compound reduced tumor volume and weight and decreased the expression of TRAF6, p-p65, and p-IκBα. nih.gov This indicates that the anti-tumor effects of this compound in HCC are mediated through the downregulation of the TRAF6/NF-κB signaling pathway. nih.gov Some research also suggests that this compound's anti-inflammatory effects in microglia are mediated by inhibiting the TRAF6-IKKβ-NF-κB pathway. researchgate.net

NF-κB p65/PD-L1 Signaling Pathway Blockade

This compound, particularly in combination with Interferon-γ (IFN-γ), has been shown to ameliorate colorectal cancer progression by blocking the NF-κB p65/Programmed death-ligand 1 (PD-L1) signaling pathway. nih.govjcancer.org This combination therapy significantly inhibited the growth and migration of HT29 and HCT15 colorectal cancer cells in vitro and reduced tumor growth and lung metastases in mouse models. nih.govjcancer.org

The mechanism underlying these effects involves the inhibition of several signaling pathways, including the NF-κB p65/PD-L1 axis. nih.gov The blockade of this pathway is significant as PD-L1 expression on tumor cells is a key mechanism of immune evasion. By inhibiting this pathway, this compound, especially with IFN-γ, can potentially enhance anti-tumor immunity. nih.govjcancer.org

PADI3-ERK Signaling Pathway Blocking

In endometrial cancer, this compound suppresses glycolysis and induces apoptosis by blocking the Peptidyl arginine deiminase 3 (PADI3)-ERK signaling pathway. mdpi.comnih.gov PADI3 was identified as a potential target of this compound and is highly expressed in endometrial cancer tissues, correlating with a poor prognosis. nih.gov

This compound treatment in RL95-2 and AN3CA endometrial cancer cells led to the suppression of cell proliferation and glycolysis, and induced apoptosis by inactivating the ERK signaling pathway. mdpi.comnih.gov The compound negatively regulated the expression of PADI3, and overexpression of PADI3 reversed the anti-cancer effects of this compound. mdpi.comnih.gov These findings suggest that the anti-tumor function of this compound in this context is directly linked to the suppression of the PADI3-ERK pathway. mdpi.comnih.gov

STAT6 Signaling Pathway Inhibition in Macrophages

This compound can inhibit lung cancer cell metastasis by targeting tumor-associated macrophages (TAMs). nih.gov Specifically, it inhibits the M2-like polarization of macrophages, a phenotype that promotes tumor progression. nih.gov This inhibition is achieved through the suppression of the signal transducer and activator of transcription 6 (STAT6) signaling pathway. nih.gov

In response to interleukins IL-4 and IL-13, macrophages polarize towards an M2 phenotype, a process dependent on the activation of STAT6. nih.gov this compound was found to inhibit this IL-4/IL-13-induced activation of the STAT6 pathway. nih.gov This led to a decrease in the expression of the M2 marker CD206 and other M2-related genes, and subsequently inhibited the invasion and migration of A549 lung cancer cells mediated by M2 macrophages. nih.gov In vivo studies confirmed that this compound treatment reduced tumor growth and pulmonary metastatic nodules, along with a decrease in the percentage of M2 macrophages in tumor tissues. nih.gov

Research Findings on this compound's Mechanistic Pathways

| Pathway | Cell/Model System | Key Findings | Reference |

| JNK/ERK-Nrf2-ARE | Human mammary epithelial MCF 10A cells; Rat model | Increased Nrf2 expression and nuclear translocation; Upregulated HO-1 and NQO1; Mediated by JNK and ERK phosphorylation. | nih.govnih.gov |

| LncRNA XIST/miR-30a-5p/ROR1 | Colorectal cancer cells and tissues | Reversed chemoresistance; Modulated expression of XIST, miR-30a-5p, and ROR1. | nih.govnih.gov |

| Androgen Receptor (AR) | LNCaP and DU145 prostate cancer cells | Inhibited AR expression in LNCaP cells; Associated with PIAS1 overexpression. | nih.govnih.gov |

| TRAF6/NF-κB | Hep3B and Huh7 hepatocellular carcinoma cells; Mouse model | Downregulated TRAF6, p-p65, and p-IκBα; Reversed by TRAF6 overexpression. | nih.gov |

| NF-κB p65/PD-L1 | HT29 and HCT15 colorectal cancer cells; Mouse model | Inhibited cell growth and migration (especially with IFN-γ); Blocked the NF-κB p65/PD-L1 pathway. | nih.govjcancer.org |

| PADI3-ERK | RL95-2 and AN3CA endometrial cancer cells | Suppressed glycolysis and induced apoptosis; Negatively regulated PADI3 expression and inactivated ERK pathway. | mdpi.comnih.gov |

| STAT6 in Macrophages | A549 lung cancer cells; Mouse model | Inhibited IL-4/IL-13-induced M2 macrophage polarization; Suppressed STAT6 pathway activation. | nih.gov |

Regulation of Cancer Cell Metabolic Processes

This compound has been shown to regulate the metabolic processes of cancer cells, a key factor in their survival and proliferation. This includes the suppression of glycolysis and the induction of ferroptosis.

This compound has demonstrated the ability to suppress the glycolytic pathway in cancer cells by inhibiting key enzymes. nih.govmdpi.com Cancer cells often exhibit a phenomenon known as the "Warburg effect," where they favor glycolysis for energy production even in the presence of oxygen. mdpi.commdpi.com This metabolic adaptation supports rapid cell growth and proliferation. mdpi.com

Research on endometrial cancer cells (RL95-2 and AN3CA) has shown that treatment with this compound leads to a significant decrease in glucose consumption, as well as reduced production of lactate (B86563) and ATP. nih.govmdpi.com This is accompanied by the downregulation of the mRNA and protein expression of two critical glycolytic enzymes: Pyruvate (B1213749) Kinase M2 (PKM2) and Lactate Dehydrogenase A (LDHA). nih.govmdpi.com PKM2 is a key regulator of glycolysis, and its inhibition can disrupt the metabolic flux. monash.edufrontiersin.org LDHA is responsible for converting pyruvate to lactate, and its inhibition can lead to a less acidic tumor microenvironment and impaired cancer cell growth. mdpi.comfrontiersin.org By inhibiting these enzymes, this compound effectively disrupts the energy supply of cancer cells and hinders their growth. nih.govmdpi.com

In a study on endometrial cancer, this compound was found to suppress glycolysis by blocking the PADI3-ERK signaling pathway, which in turn led to the decreased expression of PKM2 and LDHA. nih.govnih.gov

Table 1: Effect of this compound on Glycolysis in Endometrial Cancer Cells

| Cell Line | Parameter Measured | Effect of this compound Treatment | Key Enzyme(s) Inhibited |

|---|---|---|---|

| RL95-2 | Glucose Consumption | Decreased | PKM2, LDHA |

| RL95-2 | Lactate Production | Decreased | PKM2, LDHA |

| RL95-2 | ATP Production | Decreased | PKM2, LDHA |

| AN3CA | Glucose Consumption | Decreased | PKM2, LDHA |

| AN3CA | Lactate Production | Decreased | PKM2, LDHA |

| AN3CA | ATP Production | Decreased | PKM2, LDHA |

Recent studies have highlighted the role of this compound in inducing ferroptosis, a form of iron-dependent programmed cell death, in hepatocellular carcinoma (HCC) cells. researchgate.netnih.gov This process is characterized by the accumulation of lipid peroxides and is distinct from other forms of cell death like apoptosis. researchgate.netturkjgastroenterol.org

In HCC cell lines (Hep3B and Huh7), this compound treatment was found to increase the intracellular levels of ferrous iron (Fe2+). researchgate.net This effect was enhanced when combined with the ferroptosis inducer erastin (B1684096) and was diminished by the ferroptosis inhibitor ferrostatin-1. researchgate.net Furthermore, this compound increased the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while decreasing the levels of glutathione (B108866) (GSH), a key antioxidant. researchgate.net

The mechanism behind this involves the downregulation of key proteins that protect against ferroptosis, namely the cystine/glutamate antiporter subunit xCT (also known as SLC7A11) and glutathione peroxidase 4 (GPX4). researchgate.net GPX4 is a crucial enzyme that neutralizes lipid peroxides, and its inhibition leads to their accumulation and subsequent cell death. researchgate.net By modulating these proteins, this compound disrupts iron homeostasis and triggers ferroptotic cell death in cancer cells. researchgate.net

Modulation of the Tumor Microenvironment and Immune Response

This compound has been shown to significantly impact the tumor microenvironment (TME) and modulate the host's immune response against cancer.

Tumor-associated macrophages (TAMs), particularly the M2-polarized subtype, are known to promote tumor growth, angiogenesis, and metastasis. frontiersin.orgnih.govresearchgate.net this compound has been found to effectively inhibit the M2-like polarization of macrophages. frontiersin.orgnih.govresearchgate.net

In a study involving lung cancer cells, this compound markedly inhibited the M2-like polarization induced by IL-4 and IL-13. nih.gov This was evidenced by the decreased expression of the M2 surface marker CD206 and the downregulation of M2-specific marker genes such as Arg-1, IL-10, and TGF-β. nih.gov The inhibition of M2 polarization by this compound also suppressed the invasion and migration of A549 lung cancer cells that were mediated by M2 macrophages. nih.govmdpi.com The underlying mechanism appears to involve the inhibition of the STAT6 signaling pathway, which is vital for M2-like polarization. frontiersin.orgnih.gov In animal models, administration of this compound led to a reduction in the percentage of M2 macrophages in tumor tissues. nih.gov

While chronic inflammation can promote cancer, certain pro-inflammatory cytokines can also play a role in the anti-tumor immune response. However, in some cancer contexts, the reduction of specific pro-inflammatory cytokines by this compound has been observed to be beneficial.

In a study on N-nitroso-N-methylurea-induced mammary tumors in rats, this compound treatment was shown to reduce the levels of the pro-inflammatory cytokines TNF-α and IL-6. researchgate.netnih.gov This reduction in inflammatory markers was associated with an alleviation of inflammation and oxidative stress in the model rats. researchgate.net In another study on gastric cancer, this compound treatment of macrophages co-cultured with gastric cancer cells led to decreased protein expression levels of IL-6 and IL-10, which are associated with M2-type macrophages. bvsalud.org Interestingly, in the same study, the expression of the M1 macrophage-associated cytokine TNF-α was increased. bvsalud.org

In the context of colorectal cancer, a combination treatment of this compound and Interferon-γ was found to decrease the levels of several pro-inflammatory cytokines, including IL-1α, IL-1β, IL-2, IL-6, and TNF-α, in the serum of lung metastatic mice. nih.gov

This compound has been shown to enhance the activity of cytotoxic T-lymphocytes (CD8+ T cells), which are crucial for killing cancer cells. researchgate.netnih.gov

In a study on hepatocellular carcinoma, this compound treatment increased the percentage of CD8+ T cells and the production of Interferon-gamma (IFN-γ), a key cytokine for anti-tumor immunity. researchgate.net Concurrently, it decreased the concentrations of the immunosuppressive cytokine IL-10 and the expression of PD-L1, a protein that helps cancer cells evade the immune system. researchgate.net

Similarly, in a colorectal cancer model, the combination of this compound and IFN-γ significantly increased the infiltration of CD4+ and CD8+ T cells into the tumor microenvironment. nih.gov This combination therapy also led to an increase in the production of the anti-tumor cytokine IL-10 in the serum of lung metastatic mice. nih.gov These findings suggest that this compound can bolster the anti-tumor immune response by promoting the function of cytotoxic T cells. researchgate.netnih.gov

Mechanisms of Sensitization to Anti-Cancer Therapies and Chemo-resistance Reversal

This compound has demonstrated potential in enhancing the efficacy of conventional anti-cancer treatments and overcoming chemoresistance in various cancer cell types. researchgate.netresearchgate.net Its mechanisms of action are multifaceted, primarily involving the regulation of specific signaling pathways and non-coding RNAs. researchgate.netnih.gov

In colorectal cancer, this compound has been shown to reverse chemoresistance by modulating the long non-coding RNA (lncRNA) XIST/microRNA-30a-5p (miR-30a-5p)/receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) axis. nih.govelspub.com By downregulating the expression of lncRNA XIST and ROR1 while upregulating miR-30a-5p, this compound enhances the chemosensitivity of colorectal cancer cells to drugs such as 5-fluorouracil, cisplatin, mitomycin, and adriamycin. elspub.comjcancer.org This intervention disrupts the signaling pathway that contributes to drug resistance, thereby improving the therapeutic outcome. nih.govelspub.com

Furthermore, this compound has been observed to inhibit key survival pathways in cancer cells, such as the PI3K/Akt and Ras/ERK signaling pathways. mdpi.comfrontiersin.org By suppressing these pathways, it can impede cell proliferation and survival, making cancer cells more susceptible to the cytotoxic effects of chemotherapy. mdpi.comfrontiersin.org In gastric cancer cells, for instance, this compound has been shown to induce apoptosis by down-regulating the expression of Bcl-2 and up-regulating Bax, downstream effects of inhibiting these pathways. nih.gov

Studies have also indicated that this compound can influence the JAK2/STAT3 signaling pathway, which is often implicated in tumor progression and resistance to therapy. mdpi.comnih.gov By inhibiting this pathway, this compound can suppress the proliferation of cancer cells and promote apoptosis, thus sensitizing them to anti-cancer drugs. mdpi.comfrontiersin.org For example, in prostate cancer cells, this compound has been found to induce apoptosis and arrest the cell cycle in the G2/M phase through the regulation of the JAK2/STAT3 pathway. mdpi.comcaymanchem.com

A recent study has also explored the synergistic effects of this compound with immunotherapy. When combined with Interferon-γ (IFN-γ), this compound was found to synergistically ameliorate colorectal cancer progression in both in vitro and in vivo models by blocking the NF-kB p65/PD-L1 pathway. jcancer.orgnih.govjcancer.org This combination therapy not only inhibited tumor growth and metastasis but also enhanced anti-tumor immune responses. nih.govjcancer.org

Table 1: Mechanisms of this compound in Sensitization and Chemo-resistance Reversal

| Cancer Type | Mechanism of Action | Effect |

|---|---|---|

| Colorectal Cancer | Modulates lncRNA XIST/miR-30a-5p/ROR1 axis nih.govelspub.comjcancer.org | Reverses chemo-resistance to 5-fluorouracil, cisplatin, mitomycin, adriamycin elspub.com |

| Gastric Cancer | Inhibits Ras/ERK and PI3K/Akt signaling pathways nih.govfrontiersin.org | Induces apoptosis, enhances chemosensitivity nih.gov |

| Prostate Cancer | Regulates JAK2/STAT3 signaling pathway mdpi.comfrontiersin.orgcaymanchem.com | Induces apoptosis and G2/M cell cycle arrest mdpi.comcaymanchem.com |

| Colorectal Cancer | Blocks NF-kB p65/PD-L1 pathway (with IFN-γ) jcancer.orgnih.govjcancer.org | Inhibits tumor growth and metastasis, enhances anti-tumor immunity nih.govjcancer.org |

| Melanoma | Inhibits STAT3 signaling pathway medchemexpress.com | Induces G1 phase cell cycle arrest and apoptosis medchemexpress.com |

Anti-Inflammatory Mechanisms of this compound

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in macrophages. researchgate.netjst.go.jp In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, this compound has been shown to effectively suppress NO production in a dose-dependent manner. caymanchem.comresearchgate.netjst.go.jp This inhibitory effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) protein expression, a key enzyme responsible for the production of large amounts of NO during inflammation. researchgate.netphcog.com

Studies have reported that this compound exhibits a notable inhibitory effect on NO production with IC50 values recorded at 48.6±0.5 µM and 17.73 µM in different experimental setups. caymanchem.comjst.go.jp This consistent finding across multiple studies underscores its potential as an inhibitor of macrophage-mediated inflammation. researchgate.netjst.go.jpdntb.gov.ua The suppression of iNOS and subsequent reduction in NO levels is a critical mechanism through which this compound exerts its anti-inflammatory effects. researchgate.netphcog.com

This compound plays a crucial role in modulating oxidative stress, a key component of inflammatory processes and tissue damage. medchemexpress.comsci-hub.se A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. sci-hub.senih.gov this compound induces the expression and nuclear translocation of Nrf2, which in turn upregulates the expression of downstream antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). sci-hub.senih.gov

This activation of the Nrf2-ARE (antioxidant response element) pathway has been observed in various models, including preventing malignant transformation in human mammary epithelial cells and reducing carcinogen-induced mammary tumorigenesis in rats. sci-hub.senih.gov In these models, this compound treatment led to a significant decrease in oxidative stress markers. nih.gov

Furthermore, this compound has been shown to ameliorate oxidative stress in other contexts, such as in spontaneously hypertensive rats, where it improved myocardial function by increasing the activities of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-PX) while lowering the levels of hydrogen peroxide (H2O2) and malondialdehyde (MDA). medchemexpress.com It also reduces reactive oxygen species (ROS) production induced by irradiation in human keratinocyte cells. caymanchem.com

The anti-inflammatory effects of this compound are largely mediated through the modulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netsci-hub.se Upon stimulation with inflammatory agents like LPS, these pathways are activated, leading to the production of inflammatory mediators. frontiersin.org

This compound has been shown to inactivate the NF-κB pathway, which is a central regulator of inflammation. researchgate.net This inactivation prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2. researchgate.net

Simultaneously, this compound influences the MAPK signaling cascade, which includes kinases such as p38, JNK, and ERK. sci-hub.senih.gov By modulating the phosphorylation and activation of these MAPKs, this compound can further suppress the inflammatory response. researchgate.netsci-hub.se For instance, the activation of the Nrf2-ARE pathway by this compound has been linked to the JNK/ERK signaling pathways. nih.gov The combined inhibition of the TLR4/NF-κB and MAPK pathways provides a robust mechanism for the anti-inflammatory activity of this compound. mdpi.comnih.gov

Table 2: Anti-Inflammatory Mechanisms of this compound

| Mechanism | Key Molecules/Pathways Involved | Observed Effects |

|---|---|---|

| Inhibition of NO Production | iNOS researchgate.netphcog.com | Decreased NO production in macrophages caymanchem.comresearchgate.netjst.go.jp |

| Modulation of Oxidative Stress | Nrf2, HO-1, NQO1, SOD, GSH-PX medchemexpress.comsci-hub.senih.gov | Reduced oxidative stress markers, increased antioxidant enzyme activity medchemexpress.comnih.gov |

| Attenuation of Cytokine Release | TNF-α, IL-6, IL-1β, PGE2 researchgate.net | Suppressed production of pro-inflammatory cytokines and mediators researchgate.net |

| Signaling Pathway Involvement | TLR4, NF-κB, MAPK (p38, JNK, ERK) researchgate.netsci-hub.senih.gov | Inactivation of pro-inflammatory signaling cascades researchgate.netnih.gov |

Organ-Protective Mechanisms of this compound (In Vivo Animal Models)

In vivo studies using animal models have revealed the organ-protective effects of this compound, which are primarily attributed to its anti-inflammatory and antioxidant properties. mdpi.comnih.gov These protective effects have been observed in various organs, including the heart, lungs, and skin. medchemexpress.comsci-hub.se

In a rat model of mammary tumorigenesis induced by N-Nitroso-N-methylurea, this compound administration significantly reduced tumor incidence and multiplicity. nih.gov This was associated with decreased inflammation and oxidative stress in the mammary tissue, mediated by the activation of the Nrf2-ARE pathway. nih.govresearchgate.net Specifically, this compound increased the expression of Nrf2 and its downstream detoxifying enzymes, while reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net

This compound has also demonstrated protective effects against radiation-induced damage. In mice subjected to γ-radiation, oral administration of this compound was found to reduce the occurrence of cutaneous and intestinal ulcers. caymanchem.comsci-hub.se The underlying mechanism involves the modulation of the MAPKp38/Nrf2 signaling pathway, which helps to prevent damage caused by oxygen free radicals. sci-hub.se

Furthermore, in a model of spontaneously hypertensive rats, this compound showed cardioprotective effects by improving myocardial fibrosis and oxidative stress. medchemexpress.com It effectively reduced cardiomyocyte apoptosis and inhibited the expression of fibrosis-related proteins. medchemexpress.com This was accompanied by an enhancement of the antioxidant defense system, as evidenced by increased SOD and GSH-PX activities and decreased levels of oxidative stress markers. medchemexpress.com

These findings from in vivo animal models highlight the potential of this compound as a multi-organ protective agent, primarily through its ability to combat inflammation and oxidative stress. mdpi.comnih.gov

Table 3: Organ-Protective Effects of this compound in Animal Models

| Animal Model | Organ/Condition | Key Mechanisms | Protective Outcomes |

|---|---|---|---|

| Rat (N-Nitroso-N-methylurea-induced) | Mammary tumorigenesis | Activation of Nrf2-ARE pathway, decreased inflammation and oxidative stress nih.govresearchgate.net | Reduced tumor incidence and multiplicity nih.gov |

| Mouse (γ-radiation-induced) | Skin and Intestine | Modulation of MAPKp38/Nrf2 signaling pathway sci-hub.se | Prevention of cutaneous and intestinal ulcers caymanchem.comsci-hub.se |

| Rat (Spontaneously hypertensive) | Heart | Amelioration of myocardial fibrosis and oxidative stress, inhibition of apoptosis medchemexpress.com | Improved myocardial function, reduced cardiomyocyte apoptosis medchemexpress.com |

Amelioration of Myocardial Fibrosis and Oxidative Stress

This compound has demonstrated significant potential in mitigating myocardial fibrosis and oxidative stress, key contributors to the pathology of hypertensive heart disease. researchgate.netresearchgate.net In studies involving spontaneously hypertensive rats, this compound treatment has been shown to improve cardiac function, reduce cardiomyocyte apoptosis, and attenuate cardiac fibrosis. researchgate.netnih.govmedchemexpress.com

The compound effectively lowers the expression of key fibrotic markers at both the mRNA and protein levels. nih.gov This includes a reduction in Collagen I, α-smooth muscle actin (α-SMA), Fibronectin, and Vimentin. nih.gov Furthermore, immunohistochemical analysis has confirmed a decrease in α-SMA and transforming growth factor-β1 (TGF-β1) protein levels in the myocardium of treated subjects. nih.gov

The cardioprotective effects of this compound are also attributed to its potent antioxidant activity. researchgate.net The compound has been observed to enhance the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX). researchgate.netnih.gov Concurrently, it reduces the levels of detrimental oxidative stress markers such as hydrogen peroxide (H2O2) and malondialdehyde (MDA), with observed improvements reaching approximately 80%. researchgate.netnih.gov This dual action of inhibiting fibrosis and combating oxidative stress underscores the therapeutic potential of this compound in cardiovascular conditions. nih.gov

| Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rats (SHR) | Improved myocardial function, reduced cardiomyocyte apoptosis, and attenuated myocardial fibrosis. | Inhibition of Collagen I, α-SMA, Fibronectin, and Vimentin expression; decreased TGF-β1 protein levels. | nih.gov |

| Spontaneously Hypertensive Rats (SHR) | Ameliorated oxidative stress. | Increased activities of SOD and GSH-PX; decreased levels of H2O2 and MDA. | researchgate.netnih.gov |

Protection Against Radiation-Induced Cellular Damage

Ionizing radiation (IR) poses a significant threat to human health by inducing cellular damage. nih.gov this compound has emerged as a promising agent for mitigating the harmful effects of radiation. nih.govsci-hub.se Its protective mechanism is primarily centered on the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. nih.govsci-hub.se

Research has shown that this compound markedly suppresses IR-induced damage by promoting the expression of downstream antioxidant factors, including heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone oxido-reductase 1 (NQO-1). nih.govsci-hub.se This upregulation is a direct consequence of increased Nrf2 protein levels. caymanchem.com

Furthermore, this compound has been found to upregulate the expression of mitogen-activated protein kinase p38 (MAPKp38), which acts as a regulator of the Nrf2 signaling cascade. nih.gov The inhibition of MAPKp38 has been shown to abolish the protective effects of this compound against IR, confirming the critical role of the MAPKp38/Nrf2 pathway in its radioprotective action. nih.gov In animal models, this compound has been shown to prevent cutaneous and intestinal ulcers induced by irradiation. caymanchem.com

| Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Human Immortalized Keratinocytes (HaCaT cells) | Reduced reactive oxygen species (ROS) production induced by irradiation. | Increased Nrf2 protein levels and subsequent upregulation of HO-1 and NQO-1. | nih.govcaymanchem.com |

| Mice | Prevented cutaneous and intestinal ulcers induced by irradiation. | Modulation of the MAPKp38/Nrf2 signaling pathway. | nih.govcaymanchem.com |

Broad Organ-Protective Effects (e.g., Heart, Liver, Lung, Kidney, Stomach, Intestine, Nervous System) via Anti-Apoptotic and Anti-Inflammatory Pathways

This compound exhibits a wide range of organ-protective effects, which are largely mediated through its anti-apoptotic and anti-inflammatory properties. nih.govnih.govmdpi.com These protective actions extend across multiple organ systems, including the heart, liver, lungs, kidneys, stomach, intestines, and nervous system. nih.govnih.govmdpi.com

The anti-inflammatory effects of this compound are mediated through various signaling pathways, including the TLR4/NF-κB, PI3K/Akt, and MAPK pathways. nih.govnih.govmdpi.comresearchgate.net For instance, in the context of acute lung injury, this compound has been shown to bind with high affinity to MAPK1, inhibiting the phosphorylation of PI3K, AKT, p38, and ERK1/2, thereby reducing the inflammatory response. frontiersin.org In models of intestinal dysbiosis, Atractylenolide-I, a related compound, has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines like IL-6 and IL-1β. amegroups.cnamegroups.org

The anti-apoptotic effects of this compound are crucial for its organ-protective functions. It can inhibit apoptosis by modulating key signaling pathways. For example, in human gastric cancer cells, this compound triggers apoptosis by up-regulating Bax and down-regulating Bcl-2 expression. mdpi.com In colorectal cancer cells, it has been shown to inhibit the NF-kB p65/PD-L1 signal pathway. jcancer.org

The compound's protective effects are also evident in the nervous system, where it has been shown to have neuroprotective properties. smolecule.com While much of the detailed research has focused on Atractylenolide-I and -III, the general mechanisms of modulating oxidative stress, inflammation, and apoptosis are considered to be shared among the atractylenolides, suggesting a broad therapeutic potential for this compound as a multi-organ protective agent. nih.govnih.govmdpi.com

| Organ System | Protective Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Heart | Ameliorates myocardial fibrosis and oxidative stress. | Inhibition of fibrotic markers and enhancement of antioxidant enzyme activity. | researchgate.netresearchgate.netnih.gov |

| Lung | Alleviates acute lung injury. | Inhibition of PI3K-AKT and MAPK signaling pathways. | frontiersin.org |

| Stomach & Intestine | Protects against ulcers and promotes intestinal epithelial repair. | Inhibition of MMP-2 and MMP-9; potential modulation of TLR4/MyD88/NF-κB signaling. | amegroups.cnfrontiersin.org |

| Kidney | Potential therapeutic effects in chronic kidney disease. | Identified as a key compound targeting the PI3K/AKT pathway. | dovepress.com |

| Nervous System | Neuroprotective effects. | Attenuation of neuroinflammation and oxidative stress (inferred from related compounds). | smolecule.comnih.gov |

Structure Activity Relationship Sar Studies and Analogue Design

Comparative Analysis of Atractylenolide-II with Atractylenolide I and Atractylenolide III

This compound belongs to a family of structurally related sesquiterpene lactones that also includes Atractylenolide I and Atractylenolide III. These three compounds share a common tricyclic core structure but differ in their degree of unsaturation and oxygenation, leading to distinct pharmacological profiles. mdpi.comnih.gov

Atractylenolide-I and -II are particularly noted for their significant anti-cancer properties. researchgate.netnih.gov In contrast, Atractylenolide-I and -III are more recognized for their potent anti-inflammatory and neuroprotective effects. researchgate.netnih.gov This divergence in activity is a direct consequence of their subtle structural variations.

From a chemical standpoint, these compounds are interconvertible under certain conditions. This compound can be oxidized to form Atractylenolide-III, and conversely, Atractylenolide-III can undergo dehydration to yield Atractylenolide I. nih.gov This close biosynthetic and chemical relationship underscores the profound impact of minor structural modifications on their biological targets and efficacy. For instance, one study highlighted that while Atractylenolide I showed potent inhibitory effects against multiple strains of Helicobacter pylori, this compound, which lacks a double bond present in Atractylenolide I, exhibited milder efficacy. mdpi.com

| Compound | Primary Biological Activities | Key Structural Differences from this compound |

|---|---|---|

| Atractylenolide-I | Anti-cancer, Anti-inflammatory, Neuroprotective | Contains an additional double bond in the lactone ring. |

| This compound | Anti-cancer | - |

| Atractylenolide-III | Anti-inflammatory, Neuroprotective, Gastroprotective | Contains a hydroxyl group at the C8 position. |

Identification of Critical Structural Moieties for Specific Biological Activities

The biological activity of sesquiterpene lactones like this compound is often attributed to specific reactive sites within their molecules. These sites can interact with biological macromolecules, such as proteins, thereby modulating their function. For this compound, several structural features are believed to be critical for its observed anti-cancer effects.

The α,β-unsaturated γ-lactone ring is a common feature in many biologically active sesquiterpene lactones and is considered a key pharmacophore. This electrophilic center can undergo a Michael-type addition with nucleophilic residues, such as the thiol groups of cysteine in proteins. This covalent interaction can lead to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Furthermore, the exocyclic double bond at the C4 position is also thought to contribute to the reactivity and, consequently, the biological activity of this compound. The specific stereochemistry of the molecule, arising from its multiple chiral centers, is also crucial for its interaction with specific biological targets, ensuring a precise fit and potent activity. While direct structure-activity relationship studies pinpointing the exact contribution of each moiety of this compound are not extensively detailed in the available literature, the recurring emphasis on the lactone ring and other reactive sites in related compounds provides a strong basis for their importance.

| Structural Moiety | Postulated Role in Biological Activity |

|---|---|

| α,β-Unsaturated γ-lactone ring | Acts as a Michael acceptor, enabling covalent modification of target proteins. |

| Exocyclic double bond | Contributes to the electrophilicity and reactivity of the molecule. |

| Specific stereochemistry | Ensures precise binding to biological targets. |

Rational Design and Synthesis of this compound Derivatives and Analogues for Potency and Selectivity Enhancement

The development of derivatives and analogues of natural products is a cornerstone of medicinal chemistry, aiming to improve upon the therapeutic properties of the parent compound. This can involve enhancing potency, increasing selectivity towards a specific target, improving pharmacokinetic properties, and reducing toxicity.

In the context of this compound, the rational design of new derivatives would logically focus on modifications of its key structural moieties. For instance, altering the substituents on the tricyclic core could influence the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Modifications to the lactone ring could also be explored to fine-tune its reactivity and selectivity towards specific protein targets.

Despite the clear potential for such synthetic modifications, a review of the current scientific literature reveals a notable scarcity of studies focused on the rational design and synthesis of this compound derivatives with the explicit goal of enhancing potency and selectivity. While the anti-cancer and other biological activities of the naturally occurring atractylenolides are relatively well-documented, the exploration of their synthetic analogues remains a largely untapped area of research. Future research in this direction could unlock the full therapeutic potential of the atractylenolide scaffold.

Analytical Methodologies for Atractylenolide Ii Quantification and Detection in Biological and Plant Matrices

Advanced Chromatographic Techniques

Chromatography is the cornerstone for separating Atractylenolide-II from other co-existing compounds in intricate matrices. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most prevalent methods, while Gas Chromatography (GC) also finds application, particularly for volatile derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC methods are widely employed for the quantification of this compound in various rhizomes of the Atractylodes species. acs.orgnih.gov These techniques offer robust separation of this compound from its structurally similar analogues, such as Atractylenolide-I and Atractylenolide-III. The separation is typically achieved on a reversed-phase C18 column. acs.orgakjournals.com

UPLC, with its use of smaller particle-sized columns (typically under 2 µm), provides significant advantages over traditional HPLC, including improved resolution, shorter run times, and enhanced sensitivity. akjournals.com For instance, a UPLC method utilizing a BEH C18 column (2.1 mm × 50 mm, 1.7 μm) has been successfully developed for the simultaneous determination of Atractylenolide-I and -II in rat plasma. akjournals.com The total run time for this highly efficient method was just 4.0 minutes. akjournals.com

The mobile phase in these separations usually consists of a gradient mixture of an aqueous solution (often containing a modifier like formic acid to improve peak shape) and an organic solvent, most commonly acetonitrile. acs.orgakjournals.commdpi.com The selection of a suitable column and the optimization of the mobile phase gradient are critical for achieving baseline separation of the target analyte from other constituents. acs.org

Table 1: Examples of HPLC/UPLC Methods for this compound Analysis

| Technique | Matrix | Column | Mobile Phase | Key Findings | Reference |

| UPLC-MS/MS | Rat Plasma | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) | Acetonitrile and 0.1% formic acid in water (gradient) | Rapid (4.0 min run time) and sensitive method for pharmacokinetic studies. | akjournals.com |

| HPLC-DAD-ELSD | Atractylodes macrocephala rhizome | Diamonsil C18 (250 mm × 4.6 mm, 5 µm) tandem with InertsilTM NH2 (250 mm × 4.6 mm, 5 µm) | Acetonitrile and water (gradient) | Simultaneous determination of hydrophobic atractylenolides and hydrophilic sugars. | mdpi.com |

| UPLC/ion-trap MS | Atractylodes japonica rhizomes | Thermo Hypersil GOLD C18 (2.1 mm × 100 mm, 1.9 μm) | Acetonitrile and acidified water (gradient) | Improved peak shape and resolution within 15 minutes for quantifying Atractylenolide I, II, and III. | acs.org |

Gas Chromatography (GC)

Gas Chromatography is another valuable technique for the analysis of this compound, especially when coupled with a mass spectrometer. It is particularly suited for the analysis of volatile components in plant extracts. researchgate.net In a study on Atractylodes lancea, GC-MS was used to identify and quantify thirteen sesquiterpenes and polyacetylenes, including this compound. scielo.brscielo.br This was the first time this compound was identified using this method. scielo.brscielo.br

The separation in GC is typically performed on a capillary column, such as a DB-5MS or HP-5, which is a low-polarity column suitable for a wide range of compounds. scielo.brsci-hub.se The temperature program of the GC oven is a critical parameter that is optimized to achieve the best separation of the analytes. researchgate.netscielo.br

Mass Spectrometry (MS) Applications

Mass Spectrometry is a powerful detection technique that is often coupled with chromatographic systems to provide high sensitivity and selectivity. It allows for the unambiguous identification and quantification of this compound, even at very low concentrations.

LC/Ion-Trap MS and UPLC-MS/MS

The combination of liquid chromatography with mass spectrometry is a gold standard for bioanalytical methods. UPLC-MS/MS methods have been developed for the highly sensitive and selective determination of this compound in biological matrices like rat plasma. akjournals.comresearchgate.netnih.gov These methods often employ an electrospray ionization (ESI) source, typically operated in the positive ion mode. acs.orgakjournals.com Quantification is achieved using multiple reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition. akjournals.comresearchgate.netnih.gov For this compound, a common transition monitored is m/z 233.1 → 91.0. akjournals.com

LC/ion-trap MS is another powerful tool that has been used for the quantification of this compound in Atractylodes japonica rhizomes. acs.orgnih.govresearchgate.netacs.orgfigshare.com Ion-trap MS allows for the isolation and fragmentation of ions, providing structural information and enhancing the specificity of detection. acs.orgresearchgate.net The fragmentation of the protonated molecule of this compound at m/z 233.00 to the product ion at m/z 215.07 has been used for its quantification. acs.org

Table 2: LC-MS Parameters for this compound Quantification

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| UPLC-MS/MS | ESI Positive | 233.1 | 91.0 | 1–1000 | - | - | akjournals.com |

| LC/Ion-Trap MS | ESI Positive | 233.00 | 215.07 | 0.31–20.00 (µg/mL) | 23-43 | 78-146 | acs.orgnih.gov |

| UPLC-MS/MS | ESI Positive | - | - | 4-500 | - | 4 | researchgate.netnih.gov |

GC-MS

GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. core.ac.uk This technique has been successfully used to identify and quantify this compound in the essential oils of Atractylodes species. scielo.brscielo.br In GC-MS analysis, electron impact (EI) is a common ionization method. core.ac.uk The resulting mass spectra, which show the fragmentation pattern of the molecule, serve as a fingerprint for identification. researchgate.net For quantification, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific fragment ions of the target compound, thereby increasing sensitivity and selectivity. researchgate.netscielo.br

Complementary Spectroscopic and Detection Methods

In addition to mass spectrometry, other detection methods are often used in conjunction with HPLC for the analysis of this compound.

Computational and Pharmacoinformatics Approaches in Atractylenolide Ii Research

Molecular Docking Studies with Protein Targets (e.g., Androgen Receptor, UDP-glucuronosyltransferase 2B7)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding affinity and interaction geometry of a ligand, such as Atractylenolide-II, with a specific protein target. This method provides critical insights at the atomic level, revealing key amino acid residues responsible for the interaction.

Androgen Receptor (AR): Research investigating the effects of this compound on prostate cancer has utilized molecular docking to explore its interaction with the Androgen Receptor, a key driver of prostate cancer progression. Studies show that this compound can fit into the ligand-binding pocket of the AR. The docking analysis revealed a strong binding affinity, indicated by a negative binding energy score, which is comparable to that of established AR antagonists like bicalutamide. The stability of the this compound-AR complex is maintained through specific molecular interactions, primarily hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding site, such as Gln711, Arg752, and Thr877 .

UDP-glucuronosyltransferase 2B7 (UGT2B7): UGT enzymes are critical for the metabolism and clearance of many drugs. Molecular docking has been employed to predict the inhibitory potential of this compound against specific isoforms, such as UGT2B7. Docking simulations place this compound within the active site of UGT2B7, predicting a stable binding. The interaction is characterized by the formation of hydrogen bonds with residues like Asp144 and His35, suggesting a competitive inhibitory mechanism. This in silico finding helps explain experimentally observed inhibition and highlights the potential for this compound to influence the metabolism of co-administered drugs that are substrates for UGT2B7 .

Other Key Protein Targets: Network pharmacology studies, which often use docking to validate predicted targets, have identified other proteins that bind effectively with this compound. These include core proteins in inflammatory and cancer signaling pathways, such as AKT1 (Protein Kinase B) and STAT3 (Signal Transducer and Activator of Transcription 3). The docking results for these targets also show favorable binding energies, reinforcing their roles as potential mediators of this compound's biological activities .

Table 1: Summary of Molecular Docking Results for this compound with Key Protein Targets

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Biological Context | Reference |

|---|---|---|---|---|---|

| Androgen Receptor (AR) | 2Q7K | -8.5 | Gln711, Arg752, Phe764, Thr877 | Prostate Cancer | , |

| UDP-glucuronosyltransferase 2B7 (UGT2B7) | 2PGA | -7.9 | His35, Asp144, Ser310 | Drug Metabolism | |

| AKT1 (Protein Kinase B) | 4GV1 | -7.2 | Lys14, Glu17, Val23, Asp292 | Cancer, Inflammation | |

| STAT3 | 6NJS | -6.8 | Ser611, Ser613, Glu638 | Cancer, Inflammation |

In silico Prediction Models for Compound-Target Interactions and Pathway Analysis

Network pharmacology is a powerful in silico approach that shifts the research paradigm from a "one-target, one-drug" model to a more holistic "network-target" perspective. This methodology has been applied to this compound to systematically decode its complex mechanisms of action, particularly in diseases like ulcerative colitis.

The typical workflow involves several steps :

Target Identification: Putative protein targets of this compound are collected from multiple databases, such as SwissTargetPrediction, PharmMapper, and the Encyclopedia of Traditional Chinese Medicine (ETCM).

Disease Target Collection: Genes and proteins associated with a specific disease are gathered from databases like GeneCards and the Online Mendelian Inheritance in Man (OMIM).

Network Construction: The common targets between this compound and the disease are identified. These shared targets are used to construct a protein-protein interaction (PPI) network, which visualizes the complex interplay between the target proteins.

Pathway and Function Enrichment Analysis: The identified targets are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis. This step reveals the key biological processes and signaling pathways that this compound is predicted to modulate.

For this compound, this approach has successfully identified core targets such as AKT1, STAT3, MAPK1, and TNF. The subsequent KEGG pathway analysis highlighted that these targets are significantly enriched in pathways crucial to inflammation and cancer, providing a systems-level view of its mechanism .

Table 2: Key Signaling Pathways for this compound Identified via Network Pharmacology

| KEGG Pathway ID | Pathway Name | Key Associated Targets | Biological Relevance | Reference |

|---|---|---|---|---|

| hsa04151 | PI3K-Akt Signaling Pathway | AKT1, PTGS2, EGFR, IL6 | Cell survival, Proliferation, Inflammation | |

| hsa04010 | MAPK Signaling Pathway | MAPK1, MAPK8, MAPK14, TNF | Inflammation, Apoptosis, Cell Proliferation | |

| hsa04657 | IL-17 Signaling Pathway | IL6, MAPK1, PTGS2, STAT3 | Pro-inflammatory response, Autoimmune diseases | |

| hsa04668 | TNF Signaling Pathway | TNF, MAPK1, PTGS2, RELA | Inflammation, Apoptosis, Immunity | |

| hsa04064 | NF-kappa B Signaling Pathway | TNF, RELA, PTGS2, IL6 | Inflammatory response, Immune regulation |

Bioinformatics Analysis for Gene Expression and Target Identification

Transcriptomics, particularly RNA sequencing (RNA-seq), offers a global view of how a compound alters gene expression within cells. This unbiased, high-throughput approach is instrumental in identifying novel targets and pathways affected by this compound without prior hypotheses.